molecular formula C18H15F3N2O2 B2487513 N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 941888-91-1

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2487513
CAS No.: 941888-91-1
M. Wt: 348.325
InChI Key: LWPLJBYFSLSXAZ-UHFFFAOYSA-N
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Description

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a compound that features a pyrrolidinone ring attached to a phenyl group, which is further connected to a benzamide moiety with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves the formation of the pyrrolidinone ring followed by its attachment to the phenyl group and subsequent introduction of the trifluoromethylbenzamide moiety. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the amide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives and benzamide analogs, such as:

    Pyrrolidine-2-one derivatives: These compounds share the pyrrolidinone ring structure and exhibit similar biological activities.

    Trifluoromethylbenzamides: Compounds with the trifluoromethylbenzamide moiety also show comparable properties and applications.

Uniqueness

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is unique due to its specific combination of structural features, which confer distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)15-5-2-1-4-14(15)17(25)22-12-7-9-13(10-8-12)23-11-3-6-16(23)24/h1-2,4-5,7-10H,3,6,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPLJBYFSLSXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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